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Laricitrin 3-glucoside

Antioxidant Phenolic compounds Wine chemistry

Laricitrin 3-glucoside (CAS 39986-90-8) is a discriminant marker for red grape vs. white grape products—absent in white varieties, with statistically significant correlations to DPPH (r=0.725) and CUPRAC (r=0.731) antioxidant capacity (p<0.05). Its unique 3'-O-methylation on the myricetin B-ring distinguishes it from non-methylated myricetin 3-glucoside and di-methylated syringetin 3-glucoside, directly modulating antioxidant kinetics, enzymatic hydrolysis susceptibility, and molecular planarity. Generic flavonol substitution introduces uncontrolled variables that compromise experimental reproducibility. Procure this authenticated, ≥98% HPLC reference standard to ensure precision in metabolomics profiling, cultivar authentication, SAR investigations, and wine aging traceability.

Molecular Formula C22H22O13
Molecular Weight 494.4 g/mol
CAS No. 39986-90-8
Cat. No. B3028928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaricitrin 3-glucoside
CAS39986-90-8
Molecular FormulaC22H22O13
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O13/c1-32-12-3-7(2-10(26)15(12)27)20-21(17(29)14-9(25)4-8(24)5-11(14)33-20)35-22-19(31)18(30)16(28)13(6-23)34-22/h2-5,13,16,18-19,22-28,30-31H,6H2,1H3/t13-,16-,18+,19-,22+/m1/s1
InChIKeyODXINVOINFDDDD-CLXWZIMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laricitrin 3-glucoside (CAS 39986-90-8): A 3'-O-Methylated Flavonol Glycoside with Distinctive Occurrence and Bioactivity Profile


Laricitrin 3-glucoside (CAS 39986-90-8), also known as laricitrin 3-O-β-D-glucoside or 3'-O-methylmyricetin 3-glucoside, is an O-methylated flavonol glycoside with the molecular formula C₂₂H₂₂O₁₃ and a molecular weight of 494.4 g/mol [1]. Structurally, it comprises a laricitrin aglycone (3'-O-methylmyricetin) linked to a β-D-glucose moiety at the 3-position via an O-glycosidic bond [2]. The compound is a natural product found in specific plant sources including the Siberian larch (Larix sibirica), Norway spruce (Picea abies), and red grape varieties (Vitis vinifera), while being notably absent in white grapes [3][4]. As a minor flavonol in red wines, its presence serves as a distinguishing marker for red grape-derived products and has been correlated with antioxidant capacity in complex matrices [5][6].

Laricitrin 3-glucoside: Why In-Class Flavonol 3-Glucosides Cannot Be Interchanged for Research or Industrial Sourcing


Flavonol 3-glucosides as a class share a common core structure but exhibit profoundly divergent biological behaviors due to differences in B-ring hydroxylation and O-methylation patterns [1]. Laricitrin 3-glucoside features a single methoxy group at the 3' position (3'-O-methylmyricetin), which distinguishes it from its non-methylated analog myricetin 3-glucoside (three B-ring hydroxyls, zero methoxy groups) and the di-methylated derivative syringetin 3-glucoside (two methoxy groups) [2][3]. These subtle structural modifications directly impact critical performance parameters including antioxidant kinetics, molecular planarity, hydrogen bonding capacity, and susceptibility to enzymatic hydrolysis—parameters that render simple one-for-one substitution scientifically invalid [4][5]. The following quantitative evidence demonstrates that procuring a generic 'flavonol 3-glucoside' or substituting with a more abundant analog (e.g., quercetin 3-glucoside) will introduce uncontrolled variables that compromise experimental reproducibility and functional outcomes in antioxidant studies, metabolomics profiling, and bioactivity screening.

Laricitrin 3-glucoside Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Laricitrin 3-glucoside Exhibits Significant Correlation (r = 0.725, p < 0.05) with DPPH and CUPRAC Antioxidant Capacity in Complex Matrices

In a comparative study of Cabernet Sauvignon and Merlot wines, laricitrin-3-O-glucoside content showed a statistically significant positive correlation with antioxidant capacity measured via DPPH radical scavenging (r = 0.725, p < 0.05) and CUPRAC reducing capacity (r = 0.731, p < 0.05) assays [1]. This correlation was comparable to that of quercetin-3-O-glucoside (r = 0.671 with CUPRAC) and isorhamnetin-3-O-glucoside (r = 0.671 with DPPH), confirming that laricitrin 3-glucoside contributes meaningfully to the antioxidant profile of red wines. In contrast, syringetin-3-O-glucoside (CAS 40039-49-4), a closely related di-methylated analog, is reported to display relatively weak DPPH and ABTS free radical scavenging activity, suggesting that the number and position of methoxy groups critically modulate antioxidant efficacy .

Antioxidant Phenolic compounds Wine chemistry

Methylation at the 3' Position Enhances Thermal Stress Resistance in C. elegans Relative to Non-Methylated Myricetin (Class-Level Inference)

A comparative study using Caenorhabditis elegans demonstrated that methylated myricetin derivatives (including laricitrin aglycone) strongly enhanced resistance against thermal stress, whereas the parent compound myricetin (non-methylated) did not [1]. Specifically, treatment with laricitrin and syringetin induced a much stronger nuclear localization of the DAF-16 transcription factor (FoxO homologue) compared to myricetin, a key regulator of stress response and longevity. All methylated compounds (laricitrin, syringetin, myricetintrimethylether) increased life span, decreased oxidative stress (DCF assay), and decreased lipofuscin accumulation—but the thermal stress resistance enhancement was uniquely observed in the methylated derivatives and was absent in myricetin. Furthermore, these effects were abrogated in a DAF-16 deficient strain, confirming mechanism specificity. While this study employed the aglycone form (laricitrin) rather than the 3-glucoside, the B-ring methylation pattern is conserved, and this class-level inference provides a mechanistic rationale for why the methylated flavonol core of laricitrin 3-glucoside may confer distinct stress-resistance bioactivities compared to non-methylated flavonol glycosides like myricetin 3-glucoside [2].

Stress resistance C. elegans Longevity DAF-16

3-O-Glycosylation Modulates Antioxidant Capacity: Laricitrin 3-glucoside Benefits from 3-Position Substitution Pattern That Reduces Dimerization Quenching

A systematic structure-activity relationship (SAR) study of glycosylated flavonols demonstrated that glycosylation at the 3-position (3-glycosylation) consistently decreased antioxidant capacity (AC) due to substitution of the 3-OH group and disruption of molecular planarity, while 7-glycosylated derivatives generally retained AC similar to their aglycones [1]. Critically, in the DPPH kinetic assay (measuring antioxidant activity, AA), 3-glycosylated quercetin exhibited significantly higher activity than quercetin aglycone. LC-MS/MS analysis revealed that quercetin and quercetin-7-glucoside underwent dimerization during the antioxidant reaction, potentially leading to a decline in apparent activity, whereas 3-glycoside substitution hindered dimer formation, thereby allowing the flavonol to retain strong free radical scavenging ability [1]. Laricitrin 3-glucoside, bearing the 3-O-glucoside moiety, is predicted to share this advantageous kinetic profile relative to its aglycone laricitrin or 7-substituted isomers. This class-level SAR evidence differentiates laricitrin 3-glucoside from its aglycone (laricitrin) and from positional isomers (e.g., laricitrin 7-glucoside) that may exhibit inferior antioxidant kinetics due to dimerization quenching.

Structure-activity relationship Glycosylation Antioxidant mechanism

Laricitrin 3-glucoside Exhibits Variable Hydrolysis Susceptibility in Wine Matrices, Distinct from Major Flavonol Glycosides

In a comprehensive profiling study of Vitis vinifera red grape cultivars and their single-cultivar wines, laricitrin 3-glucoside was identified as a minor flavonol that coexisted with its free aglycone (laricitrin) released by hydrolysis [1]. The extent of hydrolysis was widely variable among wines made from the same grape cultivar, and the results suggest that the type of aglycone and glycoside influences the rate of hydrolysis. Notably, the proportion of quercetin 3-glucoside remained almost constant during berry ripening, whereas the proportion of quercetin 3-glucuronide decreased and other flavonols (especially myricetin 3-glucoside) increased in relative importance [1]. While direct quantitative hydrolysis rate constants for laricitrin 3-glucoside were not reported, its distinct behavior as a methoxylated trisubstituted flavonol glycoside—predominantly found as the 3-glucoside—contrasts with the more abundant non-methylated analogs. This differential susceptibility to hydrolysis has practical implications: in aged wine samples or complex botanical extracts, laricitrin 3-glucoside content may not be a stable proxy for total laricitrin, and analytical methods must account for potential interconversion between glycoside and aglycone forms.

Hydrolysis Stability Wine aging Metabolomics

Laricitrin 3-glucoside (CAS 39986-90-8) Procurement-Weighted Application Scenarios Derived from Quantitative Evidence


Red Wine Metabolomics and Cultivar Authentication Studies

Laricitrin 3-glucoside serves as a discriminant marker for red grape-derived products, being present in red Vitis vinifera varieties but absent in white grapes [1]. Its variable hydrolysis behavior in wines (Section 3, Evidence Item 4) necessitates the use of an authenticated reference standard for accurate quantification of both glycoside and aglycone forms in metabolomics workflows. Procurement of pure laricitrin 3-glucoside enables reliable cultivar authentication and aging studies where hydrolysis kinetics may inform product traceability.

Antioxidant Capacity Studies in Complex Food and Botanical Matrices

With statistically significant correlations (r = 0.725-0.731, p < 0.05) to DPPH and CUPRAC antioxidant capacity in wine matrices [2], laricitrin 3-glucoside is a validated contributor to measurable antioxidant activity in multi-component systems. Researchers investigating the antioxidant profile of grape-derived products, berry extracts, or fermented beverages should prioritize sourcing laricitrin 3-glucoside to accurately model and quantify the contribution of methylated flavonol glycosides to overall antioxidant potential, especially when comparing red vs. white grape matrices or assessing the impact of winemaking practices.

Mechanistic Studies of DAF-16/FOXO Stress Response and Longevity Pathways

Class-level evidence from the methylated myricetin aglycone core (Section 3, Evidence Item 2) demonstrates that 3'-O-methylated flavonols uniquely enhance thermal stress resistance and DAF-16 nuclear localization in C. elegans, a property absent in the non-methylated parent myricetin [3]. Laricitrin 3-glucoside, as a glycosylated form of this methylated scaffold, represents a tool compound for investigating the role of B-ring methylation in stress response signaling. Procurement for C. elegans or cell-based DAF-16/FOXO assays is warranted when the research question specifically interrogates the functional consequences of flavonol B-ring methylation.

Structure-Activity Relationship (SAR) Studies on Flavonol Glycosylation and Methylation Effects

Laricitrin 3-glucoside's unique combination of 3-O-glycosylation and 3'-O-methylation makes it an essential reference compound for SAR investigations. Evidence from class-level glycosylation studies (Section 3, Evidence Item 3) indicates that 3-glycosylation hinders dimerization and preserves rapid radical scavenging kinetics [4], while the comparative data on syringetin 3-glucoside suggests that the number of methoxy groups modulates activity. Procuring laricitrin 3-glucoside alongside comparators (myricetin 3-glucoside, syringetin 3-glucoside, laricitrin aglycone) enables controlled SAR experiments to decouple the effects of glycosylation position from B-ring methylation degree on antioxidant kinetics, enzyme inhibition, and cellular uptake.

Technical Documentation Hub

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